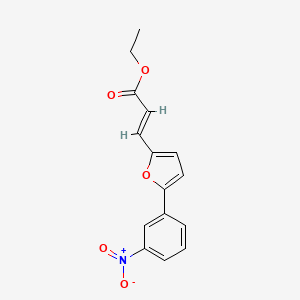

Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate

Description

Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate is an α,β-unsaturated ester featuring a furan ring substituted at the 5-position with a 3-nitrophenyl group. This structure combines the electron-withdrawing nitro group with the aromatic furan system, making it a candidate for applications in organic synthesis, materials science, and medicinal chemistry. The nitro group enhances electrophilic reactivity, while the acrylate moiety allows participation in conjugate additions or polymerizations.

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H13NO5/c1-2-20-15(17)9-7-13-6-8-14(21-13)11-4-3-5-12(10-11)16(18)19/h3-10H,2H2,1H3/b9-7+ |

InChI Key |

GBUPYIVWDKVSPP-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 5-nitrofuran-2-carbaldehyde using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to esterification with ethanol to form the desired acrylate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with biological targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The furan ring can also interact with cellular proteins and enzymes, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Substituents on the furan or phenyl rings significantly influence physicochemical and electronic properties:

- Electronic Effects : The 3-nitrophenyl group in the target compound introduces meta-directed electronic withdrawal, contrasting with para-nitro (e.g., compound 40a1 in ) or methyl-nitro () analogs. This affects reactivity in electrophilic substitutions or catalytic reactions .

- Stereoselectivity: Enantiomeric excess (ee) in analogs ranges from 60% (4-nitrophenyl) to 98% (naphthyl), suggesting substituent bulkiness and electronic nature influence asymmetric synthesis outcomes.

Substituent Variations on the Furan Ring

Modifications to the furan’s substituents alter solubility, reactivity, and synthetic routes:

- Synthetic Efficiency : The hydroxymethyl analog () achieves high yields via Wittig-Horner reactions, suggesting similar methodologies could apply to the target compound. However, the nitro group’s electron-withdrawing nature may reduce diastereoselectivity compared to hydroxymethyl’s neutral effects .

- Functional Group Reactivity: The cyano group () increases electrophilicity at the β-carbon, whereas the nitro group in the target compound may stabilize conjugated systems differently, impacting polymerization or nucleophilic attack pathways .

Spectroscopic and Crystallographic Properties

- NMR and MS Data: The 3-nitrophenyl group in the target compound would deshield adjacent protons, causing distinct 1H NMR shifts (e.g., aromatic protons near nitro at δ 8.0–8.5 ppm) compared to phenyl (δ 7.2–7.6 ppm) or hydroxymethyl analogs. MS fragmentation patterns may show prominent [M-NO2]+ peaks .

- Crystal Packing : Nitro-containing compounds (e.g., ) exhibit intermolecular O–H⋯O hydrogen bonding and π-π stacking (centroid distances ~3.68 Å). The target compound’s crystal structure is unreported but likely features similar interactions .

Biological Activity

Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring attached to an acrylate moiety and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 273.27 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group can participate in redox reactions, leading to the generation of ROS. These reactive species can induce oxidative stress, resulting in cellular damage and apoptosis.

- Interaction with Cellular Proteins : The furan ring is capable of interacting with various biological macromolecules, potentially modulating their function. This interaction can influence critical cellular pathways involved in proliferation and survival .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. For example, studies have shown that compounds with similar furan structures exhibit effectiveness against Gram-negative bacteria and fungi such as Candida albicans due to the presence of the nitro group .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly against non-small cell lung cancer (NSCLC). A study highlighted the potential for furan derivatives to act as selective inhibitors of mutant EGFR, which is often overexpressed in NSCLC cells . The compound's ability to induce apoptosis in cancer cells through ROS generation further supports its potential as an anticancer agent.

Case Studies and Research Findings

-

Anticancer Efficacy : In a recent study, this compound was tested alongside other furan derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent activity against targeted cancer cells .

Compound Cell Line IC50 (µM) This compound H1975 (EGFR L858R/T790M) 0.8 Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate A431 (EGFR WT) 1.5 -

Antimicrobial Testing : Comparative studies have shown that this compound exhibits higher antimicrobial activity compared to its analogs lacking the nitro group. For instance, it showed significant inhibition against E. coli with an MIC value of 32 µg/mL .

Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 64

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.